![molecular formula C19H21NO3 B5197028 N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5197028.png)
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective GABAB receptor positive allosteric modulators (PAMs).
Mécanisme D'action
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. It enhances the binding of GABA to the GABAB receptor, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the enhancement of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high selectivity for the GABAB receptor, which reduces the potential for off-target effects. However, its relatively low potency and poor brain penetration may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of potential future directions for the study of N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and other GABAB receptor PAMs. These include the development of more potent and selective compounds, the investigation of their potential therapeutic applications in a wider range of neurological and psychiatric disorders, and the elucidation of their underlying mechanisms of action at the molecular and cellular levels.
Méthodes De Synthèse
The synthesis of N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 4-sec-butylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the coupling of the resulting amine with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to enhance GABAB receptor signaling, which is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-13(2)14-4-7-16(8-5-14)20-19(21)15-6-9-17-18(12-15)23-11-10-22-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOCUZIMRCTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.